molecular formula C21H13ClF3N3O2 B2558074 SC-1 CAS No. 1313019-65-6

SC-1

カタログ番号: B2558074
CAS番号: 1313019-65-6
分子量: 431.8 g/mol
InChIキー: HVPZDXDXIQZKHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化合物「SC-1」は、半導体産業で広く使用されている洗浄液です。シリコンウェハーから有機汚染物質や粒子を除去する効果で知られています。この溶液は通常、水酸化アンモニウム、過酸化水素、水混合物からなります。この組み合わせは、溶解作用と酸化作用の両方を提供するため、洗浄目的で非常に効率的です。

科学的研究の応用

SC-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

作用機序

SC-1の作用機序には、化学的および物理的プロセスの両方が含まれます。溶液中の水酸化アンモニウムは溶媒として作用し、ウェハー表面の有機残留物を分解します。同時に、過酸化水素は酸化剤として作用し、有機汚染物質をより単純な化合物にさらに分解します。これらの試薬の組み合わせにより、シリコンウェハーから粒子や残留物を効率的に除去できます。

類似の化合物との比較

This compoundは、SC-2やピラニア溶液など、半導体産業で使用される他の洗浄液と比較されることがよくあります。this compoundは主に有機汚染物質の除去に使用されますが、SC-2(過酸化水素と塩酸の混合物)は金属汚染物質の除去に使用されます。硫酸と過酸化水素で構成されるピラニア溶液は、有機残留物を除去するために使用される別の強力な洗浄剤です。

類似の化合物

    SC-2: シリコンウェハーから金属汚染物質を除去するために使用されます。

    ピラニア溶液: 有機残留物を洗浄するために使用される硫酸と過酸化水素の混合物。

    緩衝酸化エッチング(BOE): ウェハー上の二酸化ケイ素層をエッチングするために使用される溶液。

This compoundは、溶解作用と酸化作用の両方を組み合わせることができる点でユニークであり、半導体産業における洗浄目的で非常に効果的です。

Safety and Hazards

Stat3-IN-7 is for research use only, not for human or veterinary use . In case of contact with skin or eyes, it is advised to rinse thoroughly with large amounts of water and seek medical advice . It is not classified as a hazardous substance or mixture .

将来の方向性

Targeting the STAT3 signaling pathway, such as with Stat3-IN-7, has emerged as a promising therapeutic strategy for numerous cancers . Future research on promising targets in the STAT3 pathway and the overall utility of STAT3 pathway inhibitors in cancer treatment are being discussed .

準備方法

合成経路と反応条件

SC-1の調製には、水酸化アンモニウム、過酸化水素、水を特定の比率で混合する必要があります。this compoundの一般的なレシピは次のとおりです。

  • 水 (H2O) 5部
  • 27% 水酸化アンモニウム (NH4OH) 1部
  • 30% 過酸化水素 (H2O2) 1部

溶液は、最初に水を容器に加え、次に水酸化アンモニウムを加え、混合物を約70℃に加熱して調製します。 目標温度に達したら、過酸化水素を加えます。すると溶液が激しく泡立ち、使用可能であることを示します .

工業生産方法

工業環境では、this compoundは、正確な混合と温度制御を保証する自動システムを使用して大量に生産されます。溶液は通常、汚染を防ぎ、安全性を確保するために、ステンレス鋼またはプラスチック容器で調製されます。製造プロセスには、温度と濃度の継続的な監視が含まれ、洗浄液の有効性を維持します。

化学反応の分析

反応の種類

SC-1は、次のものを含む、いくつかの種類の化学反応を起こします。

    酸化: this compound中の過酸化水素は強力な酸化剤として作用し、シリコンウェハー上の有機汚染物質を分解します。

    溶解: 水酸化アンモニウムは有機残留物を溶解するのに役立ち、溶液の洗浄効率を高めます。

一般的な試薬と条件

This compoundの主要な試薬は、水酸化アンモニウムと過酸化水素です。溶液は通常、洗浄効率を最大化するために、高温(約70℃)で使用されます。反応条件には、試薬の特定の比率を維持し、溶液の劣化を防ぐために、特定の時間枠内で使用する必要があります。

生成される主要な生成物

This compoundによる洗浄プロセス中に生成される主要な生成物は、水、酸素、および溶解した有機残留物です。有機汚染物質の酸化により、それらはより単純な化合物に分解され、次にウェハー表面から除去されます。

科学研究アプリケーション

This compoundは、化学、生物学、医学、および産業の分野における科学研究で幅広い用途があります。その主な用途には、次のものがあります。

類似化合物との比較

SC-1 is often compared with other cleaning solutions used in the semiconductor industry, such as SC-2 and Piranha solution. While this compound is primarily used for removing organic contaminants, SC-2 (a mixture of hydrogen peroxide and hydrochloric acid) is used for removing metallic contaminants. Piranha solution, which consists of sulfuric acid and hydrogen peroxide, is another powerful cleaning agent used for removing organic residues.

Similar Compounds

    SC-2: Used for removing metallic contaminants from silicon wafers.

    Piranha Solution: A mixture of sulfuric acid and hydrogen peroxide used for cleaning organic residues.

    Buffered Oxide Etch (BOE): A solution used for etching silicon dioxide layers on wafers.

This compound is unique in its ability to combine both solvating and oxidizing actions, making it highly effective for cleaning purposes in the semiconductor industry.

特性

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-(4-cyanophenoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3N3O2/c22-19-10-5-15(11-18(19)21(23,24)25)28-20(29)27-14-3-8-17(9-4-14)30-16-6-1-13(12-26)2-7-16/h1-11H,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPZDXDXIQZKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313019-65-6
Record name 1313019-65-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the primary molecular target of SC-1?

A1: this compound primarily targets Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor often constitutively activated in various cancers, including breast cancer. [, , ]

Q2: How does this compound interact with STAT3?

A2: this compound inhibits the phosphorylation of STAT3 at tyrosine 705. This inhibition disrupts STAT3 dimerization and its translocation to the nucleus, effectively preventing the transcription of STAT3-driven genes. []

Q3: What are the downstream effects of this compound-mediated STAT3 inhibition?

A3: this compound-mediated STAT3 inhibition leads to:

  • Downregulation of STAT3 target genes: This includes genes involved in cell cycle progression (e.g., Cyclin D1) and apoptosis inhibition (e.g., survivin, Mcl-1). [, , ]
  • Induction of apoptosis: this compound promotes apoptosis in various cancer cell lines, including breast cancer, non-small cell lung cancer, and canine mammary tumor cells. [, , , , , ]

Q4: Does this compound affect other signaling pathways?

A4: While this compound primarily targets STAT3, research suggests it may also influence Src homology-2 containing protein tyrosine phosphatase-1 (SHP-1) activity. This compound was found to enhance SHP-1 activity, which contributes to STAT3 dephosphorylation. [, ]

Q5: What is known about the structure of this compound?

A5: this compound is a sorafenib derivative specifically designed to lack sorafenib's kinase inhibitory activity. While its exact structure hasn't been explicitly detailed in the provided abstracts, it's described as structurally similar to sorafenib. [, ]

Q6: Is there information available on this compound's material compatibility, stability, or catalytic properties?

A6: The provided abstracts primarily focus on this compound's biological activity and mechanism of action in various cancer models. They don't offer information about its material compatibility, stability outside biological contexts, or any catalytic properties. Further research is needed to explore these aspects.

Q7: Are there any computational studies or established SAR data for this compound? What about its stability and formulation?

A7: The abstracts don't provide details on computational chemistry studies, quantitative SAR data, or specific formulation strategies for this compound. These are areas that could benefit from further investigation.

Q8: Are there specific SHE regulations related to this compound?

A8: As this compound is primarily researched in a laboratory setting and not yet approved for widespread use, specific SHE regulations beyond standard laboratory safety protocols wouldn't be publicly available at this stage.

Q9: What is known about this compound's pharmacokinetic profile?

A9: The provided research primarily focuses on in vitro and xenograft models. Detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME), haven't been explicitly described in these abstracts.

Q10: What evidence supports this compound's efficacy in preclinical models?

A10: Several lines of evidence suggest this compound's potential efficacy:

  • In vitro studies: this compound effectively induces apoptosis in several cancer cell lines, including breast cancer, non-small cell lung cancer, and canine mammary tumor cells. [, , , , , ]
  • Xenograft models: this compound administration significantly reduced tumor growth in mouse models of breast cancer, supporting its in vivo antitumor activity. [, ]

Q11: Have there been any clinical trials conducted with this compound?

A11: While the abstracts mention this compound's use in a Phase II clinical trial for gastric carcinoma, they don't elaborate on the trial's design or outcomes. [] More information is needed to assess its clinical efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。